
(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoline ring (a type of heterocyclic aromatic organic compound), a dichlorophenyl group (an aromatic ring with two chlorine substituents), a pyrrolidine ring (a type of organic compound that contains a five-membered ring with a nitrogen atom), and a methanone group (a type of organic compound that contains a carbonyl group attached to a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a variety of functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been found to have a melting point of 248–250 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Formulation Development
A study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure for early toxicology and clinical studies. This research highlights the challenges and solutions in formulating compounds with poor solubility, ensuring higher plasma concentrations and improved dose proportionality in rats, dogs, and humans (Lori Burton et al., 2012).
Antimicrobial Activity
Research on novel quinoline derivatives, including pyrazoline and pyridine analogues, has shown significant antibacterial and antifungal activity against a range of pathogens. This work underscores the potential of such compounds in developing new antimicrobial agents with enhanced activity influenced by the presence of electron-withdrawing groups (N. Desai, B. Patel, B. Dave, 2016).
Molecular Docking and Synthesis
Several studies have been conducted on the synthesis and molecular docking of various derivatives, aimed at identifying their potential as anticancer and antimicrobial agents. For example, research into 1,3-oxazole clubbed pyridyl-pyrazolines explored their anticancer activity against 60 cancer cell lines and documented their in vitro antibacterial and antifungal activities, highlighting the importance of molecular docking studies in predicting the biological activities of novel compounds (Kanubhai D. Katariya et al., 2021).
Novel Synthetic Approaches
Innovative synthetic approaches for creating substituted 4-aminothieno derivatives have been explored, demonstrating the potential for developing new pharmaceutical agents with diverse biological activities. These approaches provide valuable insights into the synthesis of complex heterocyclic compounds and their potential therapeutic applications (A. Zadorozhny, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-12-3-5-18(16(22)9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUICIBMQECCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

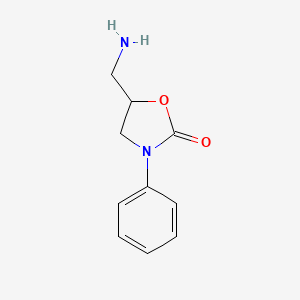
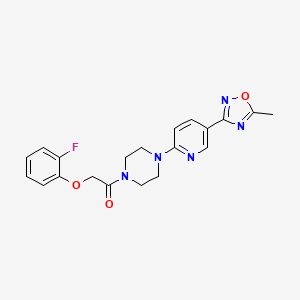
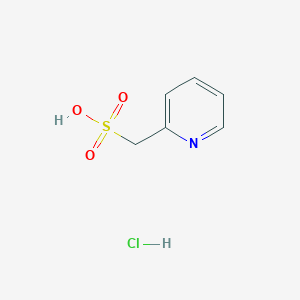
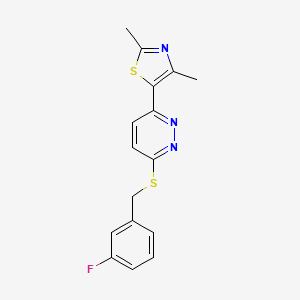
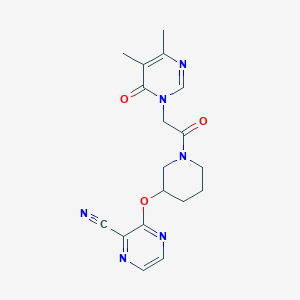
![8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769083.png)
![4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2769084.png)
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2769085.png)
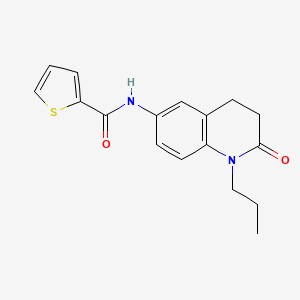
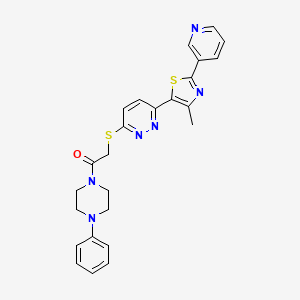
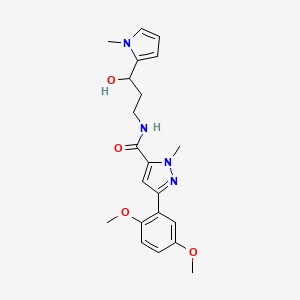
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

